molecular formula C6H4Cl2N2O2 B8752515 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

Cat. No. B8752515
M. Wt: 207.01 g/mol
InChI Key: OFOSNAUBFUBOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877925B2

Procedure details

A solution of 2,6-dichloro-5-methoxy-pyrimidine-4-carbaldehyde (see Examples 6 and 7 above for methods for preparing this compound) (50 g, 0.24 mol) in methanol (1 L) and water (60 mL) was prepared. To the solution, sodium bicarbonate (400 g) was added. A 2 M solution of bromine (192 g, 1.2 mol) in methanol/water (600 mL, 9:1) was added, dropwise, to the pyrimidine solution for 45 minutes at 0° C. while stirring the mixture. The stirring was continued at the same temperature for 1 h. Later, the mixture was stirred at room temperature for 4 h. While stirring, the reaction mixture was thereafter poured onto a mixture of crushed ice (2 L), sodium bisulfite (50 g), and sodium chloride (200 g). The product was extracted with ethyl acetate (1 L×2), and the combined organic layer was dried over sodium sulfate and filtered. Evaporation of the solvent under reduced pressure produced a thick material, which was then solidified on long standing. This produced the title compound (50.8 g, 87% yield); LC-MS 238 (m+1); HPLC (95% acetonitrile buffered with 0.1% v/v acetic acid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
400 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
192 g
Type
reactant
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
ice
Quantity
2 L
Type
reactant
Reaction Step Six
Quantity
50 g
Type
reactant
Reaction Step Six
Quantity
200 g
Type
reactant
Reaction Step Six
Quantity
1 L
Type
solvent
Reaction Step Seven
Yield
87%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([CH:8]=[O:9])[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1.[C:13](=O)(O)[O-:14].[Na+].BrBr.N1C=CC=NC=1.S(=O)(O)[O-].[Na+].[Cl-].[Na+]>CO.CO.O.O>[Cl:1][C:2]1[N:7]=[C:6]([C:8]([O:14][CH3:13])=[O:9])[C:5]([O:10][CH3:11])=[C:4]([Cl:12])[N:3]=1 |f:1.2,5.6,7.8,10.11|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C(=N1)C=O)OC)Cl
Step Two
Name
Quantity
60 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
400 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Four
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
192 g
Type
reactant
Smiles
BrBr
Name
Quantity
600 mL
Type
solvent
Smiles
CO.O
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CN=CC=C1
Step Six
Name
ice
Quantity
2 L
Type
reactant
Smiles
Name
Quantity
50 g
Type
reactant
Smiles
S([O-])(O)=O.[Na+]
Name
Quantity
200 g
Type
reactant
Smiles
[Cl-].[Na+]
Step Seven
Name
Quantity
1 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
Later, the mixture was stirred at room temperature for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
While stirring
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ethyl acetate (1 L×2)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
produced a thick material, which

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C(=O)OC)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 50.8 g
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.